molecular formula C21H24O12 B1247046 Dichotomain B

Dichotomain B

Cat. No. B1247046
M. Wt: 468.4 g/mol
InChI Key: HLOYZXNIQGMYCC-VHUPJXSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichotomain B is a natural product found in Dicranopteris linearis with data available.

Scientific Research Applications

Chemical Structure and Properties

Dichotomain B, along with Dichotomain A, are two highly oxygenated phenolic derivatives isolated from the fronds of Dicranopteris dichotoma. These compounds feature a unique spirodilactone moiety in their structures. The elucidation of their structures was primarily based on NMR and MS spectroscopic data, and the stereochemistry of Dichotomain A was determined by single-crystal X-ray diffraction. This research highlights the complex and distinctive chemical nature of Dichotomain B (Li et al., 2006).

Biological Activity

In terms of biological activity, Dichotomain B has demonstrated weak anti-HIV-1 activity. This finding suggests potential antiviral properties, although the level of effectiveness is described as weak. This aspect of Dichotomain B opens avenues for further research into its potential medicinal uses, particularly in the realm of antiviral therapies (Li et al., 2006).

properties

Product Name

Dichotomain B

Molecular Formula

C21H24O12

Molecular Weight

468.4 g/mol

IUPAC Name

(3S,3aR,4'R,6S,6aR)-3-hydroxy-4'-(4-hydroxyphenyl)-6a-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione

InChI

InChI=1S/C21H24O12/c1-8-14(25)15(26)16(27)18(30-8)33-21-17(12(23)7-29-21)31-19(28)20(21)11(6-13(24)32-20)9-2-4-10(22)5-3-9/h2-5,8,11-12,14-18,22-23,25-27H,6-7H2,1H3/t8-,11-,12+,14+,15+,16-,17-,18+,20-,21-/m1/s1

InChI Key

HLOYZXNIQGMYCC-VHUPJXSISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@]23[C@@H]([C@H](CO2)O)OC(=O)[C@]34[C@H](CC(=O)O4)C5=CC=C(C=C5)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC23C(C(CO2)O)OC(=O)C34C(CC(=O)O4)C5=CC=C(C=C5)O)O)O)O

synonyms

dichotomain B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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